molecular formula C11H11NO3S B7721869 ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B7721869
M. Wt: 237.28 g/mol
InChI Key: MPKGWFJFEALFMM-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the formation of the thieno[3,2-b]pyrrole core followed by functionalization at specific positions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a 2-aminothiophene derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the thieno[3,2-b]pyrrole core. Subsequent formylation and esterification steps yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 6-carboxy-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

    Reduction: Ethyl 6-hydroxymethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other thieno[3,2-b]pyrrole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(14)9-7(5-13)10-8(12-9)4-6(2)16-10/h4-5,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKGWFJFEALFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(S2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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